{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid
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Overview
Description
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid is a chemical compound with a molecular formula of C9H17NO4 It is characterized by the presence of a methoxycarbonyl group attached to an amino hexyl chain, which is further linked to a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid typically involves the reaction of hexylamine with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also act as a precursor to other bioactive molecules, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Hexylcarbamic acid: Similar in structure but lacks the methoxycarbonyl group.
Methoxycarbonylhexylamine: Contains the methoxycarbonyl group but differs in the position of the carbamic acid moiety.
Uniqueness
The presence of both the methoxycarbonyl and carbamic acid groups in {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid makes it unique compared to other similar compounds
Properties
CAS No. |
569316-62-7 |
---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(methoxycarbonylamino)hexylcarbamic acid |
InChI |
InChI=1S/C9H18N2O4/c1-15-9(14)11-7-5-3-2-4-6-10-8(12)13/h10H,2-7H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
AHWRBQFUPJDUMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCCCNC(=O)O |
Origin of Product |
United States |
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